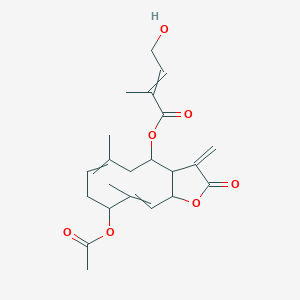
TCS OX2 29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.
科学研究应用
奥瑞克辛拮抗剂
TCS OX2 29 是一种奥瑞克辛拮抗剂 . 它是第一个针对奥瑞克辛受体亚型 OX 2 选择性研发的非肽类拮抗剂 .
对 OX2 的选择性高于 OX1
该化合物对 OX 2 的 IC 50 为 40nM,对 OX 2 的选择性约为 OX 1 的 250 倍 . 这意味着它对 OX 2 受体具有高亲和力,可以有效阻断其活性。
潜在的失眠治疗方法
预计奥瑞克辛拮抗剂可用于治疗失眠 . 与非选择性奥瑞克辛拮抗剂如阿莫瑞克辛相比,TCS-OX2-29 等亚型选择性拮抗剂可能提供更特异性的作用 .
抑制奥瑞克辛 A 诱导的 IP3 积累
This compound 抑制奥瑞克辛 A 诱导的 IP3 积累 . 这表明它可以调节细胞内信号通路。
抑制 ERK1/2 磷酸化
该化合物还抑制转染了 OX 2 受体的 CHO 细胞中的 ERK1/2 磷酸化 . 这表明它可以影响细胞信号传导,并可能影响各种细胞过程。
阐明 Ox2R 介导的生理功能
This compound 广泛用于阐明 Ox2R 介导的各种生理功能,包括体外培养以及体内小鼠和大鼠实验 . 这使得它成为研究中理解 Ox2R 在生理学中的作用的有价值工具。
对一系列受体、离子通道和转运体的选择性
This compound 对 OX 2 的选择性超过 OX 1 的 250 倍,并且对一系列受体、离子通道和转运体也具有选择性
作用机制
Target of Action
TCS OX2 29, also known as (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride, is a potent and selective antagonist for the orexin receptor subtype OX2 . The primary target of this compound is the orexin-2 receptor (OX2R) .
Mode of Action
This compound interacts with its target, the OX2R, by binding to it and inhibiting its function . It has an IC50 value of 40 nM, indicating its high affinity for the OX2R . It displays around 250-fold selectivity for OX2R over the OX1 receptor .
Biochemical Pathways
Upon binding to the OX2R, this compound inhibits the accumulation of inositol trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cells transfected with the OX2R . These biochemical events are part of the signaling pathways downstream of the OX2R .
Pharmacokinetics
It is known that this compound can be administered via intraperitoneal injection .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of conditioned place preference (CPP) acquisition and expression in both naïve and dependent mice . This suggests that this compound may have potential therapeutic applications in conditions related to reward and addiction .
生化分析
Biochemical Properties
(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride plays a significant role in biochemical reactions. It inhibits orexin A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the orexin-2 receptor .
Molecular Mechanism
The molecular mechanism of action of (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride involves binding interactions with the orexin-2 receptor. It acts as an antagonist, inhibiting the activation of the receptor and subsequently affecting downstream signaling pathways .
属性
IUPAC Name |
(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNHFJTMINMBP-ZMBIFBSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does TCS OX2 29 interact with the orexin-2 receptor?
A1: this compound acts as a competitive antagonist at the OX2R. It binds to the receptor, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. [, , ]
Q2: What are the downstream effects of blocking the orexin-2 receptor with this compound?
A2: Blocking OX2R with this compound disrupts orexinergic signaling. Since orexins are involved in various physiological processes like sleep/wake regulation, feeding behavior, pain modulation, and reward pathways, blocking their action can influence these processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Can you give specific examples of how this compound has been shown to modulate physiological processes in research?
A3: Studies have shown that this compound can:
- Reduce lateral hypothalamus-induced antinociception in various pain models, including acute, tonic, and inflammatory pain. [, , , , , ]
- Attenuate morphine sensitization and tolerance. [, ]
- Reduce ethanol self-administration in rats. []
- Modulate stress-induced antinociception. [, ]
Q4: Does this compound affect both orexin receptor subtypes (OX1R and OX2R)?
A4: this compound exhibits selectivity for OX2R over OX1R. While it effectively blocks OX2R, it shows significantly lower affinity for OX1R. [, , , , , , ]
Q5: Are the effects of this compound solely mediated by OX2R antagonism, or are there other potential targets?
A5: While this compound is a selective OX2R antagonist, research suggests possible interactions with other systems like the endocannabinoid system, particularly at higher doses. Further research is needed to fully characterize these potential interactions. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H31N3O5 • HCl. Its molecular weight is 478.0 g/mol. []
Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A7: The provided research papers primarily focus on the biological activity and pharmacological effects of this compound. Information on its material compatibility and stability under various conditions is limited in these studies.
Q8: What is known about the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of this compound?
A8: The provided research focuses primarily on the pharmacodynamic effects of this compound. Details about its pharmacokinetic properties are limited within these studies.
Q9: What types of in vitro and in vivo models have been used to study this compound?
A9: this compound has been studied in a variety of in vivo models, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

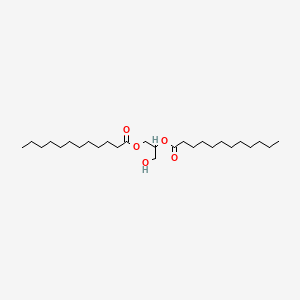
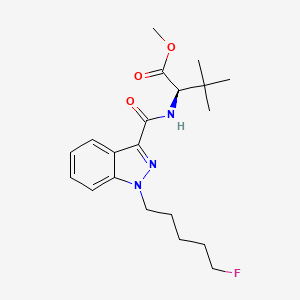
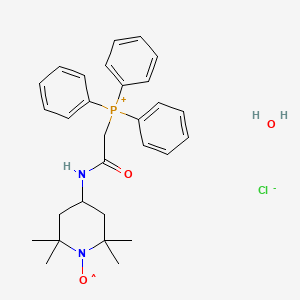
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)
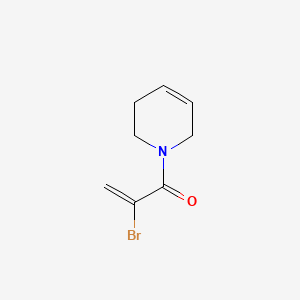
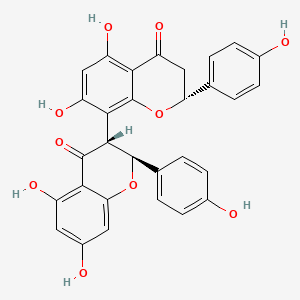
![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)
